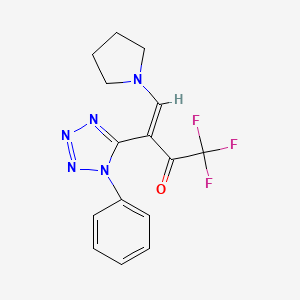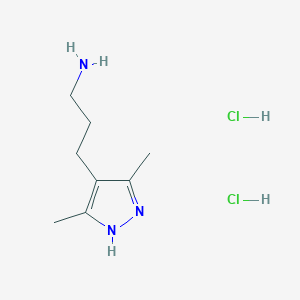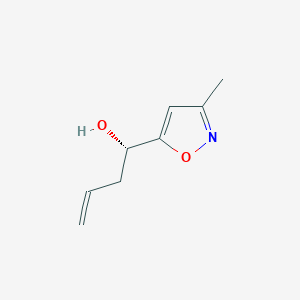
(S)-1-(3-Methylisoxazol-5-yl)but-3-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3-Methylisoxazol-5-yl)but-3-en-1-ol is an organic compound that features a chiral center, making it optically active. This compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the isoxazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (S)-1-(3-Methylisoxazol-5-yl)but-3-en-1-ol typically begins with commercially available starting materials such as 3-methylisoxazole and but-3-en-1-ol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at low to moderate levels to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
化学反应分析
Types of Reactions
Oxidation: (S)-1-(3-Methylisoxazol-5-yl)but-3-en-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, leading to the formation of various substituted derivatives. Common reagents include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a catalyst, nucleophiles in polar solvents.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Substituted isoxazole derivatives.
科学研究应用
Chemistry
(S)-1-(3-Methylisoxazol-5-yl)but-3-en-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
The compound is investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it a valuable intermediate in various production processes.
作用机制
The mechanism by which (S)-1-(3-Methylisoxazol-5-yl)but-3-en-1-ol exerts its effects depends on its interaction with molecular targets. The isoxazole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(3-Methylisoxazol-5-yl)but-3-en-1-ol: Lacks the chiral center, making it optically inactive.
®-1-(3-Methylisoxazol-5-yl)but-3-en-1-ol: The enantiomer of the compound, with potentially different biological activities.
1-(3-Methylisoxazol-5-yl)butan-1-ol: Saturated analog, with different reactivity and properties.
Uniqueness
(S)-1-(3-Methylisoxazol-5-yl)but-3-en-1-ol is unique due to its chiral center, which imparts optical activity and can lead to enantioselective interactions in biological systems. This makes it a valuable compound for studying stereochemistry and its effects on biological activity.
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
(1S)-1-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-ol |
InChI |
InChI=1S/C8H11NO2/c1-3-4-7(10)8-5-6(2)9-11-8/h3,5,7,10H,1,4H2,2H3/t7-/m0/s1 |
InChI 键 |
RWVCLXYYASHHKS-ZETCQYMHSA-N |
手性 SMILES |
CC1=NOC(=C1)[C@H](CC=C)O |
规范 SMILES |
CC1=NOC(=C1)C(CC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


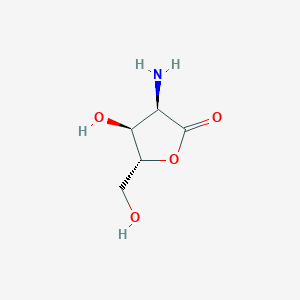
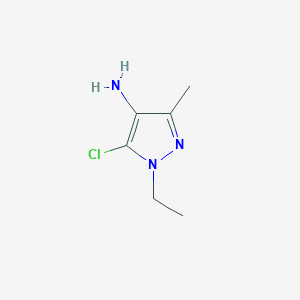
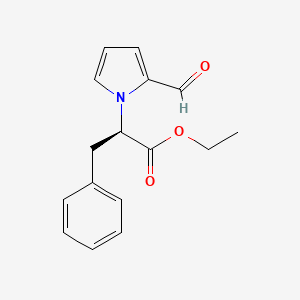
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)

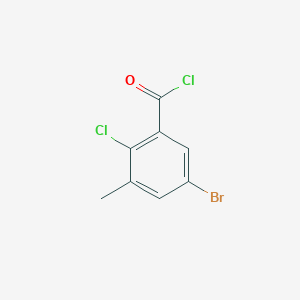
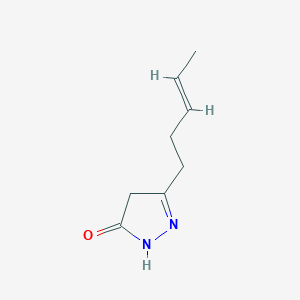
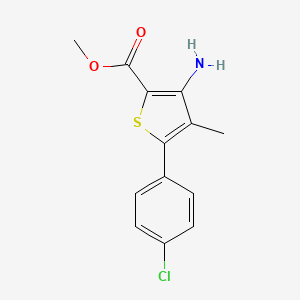
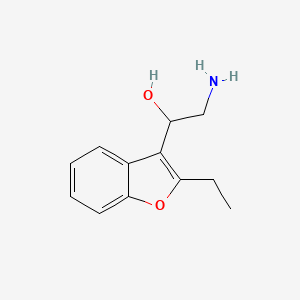
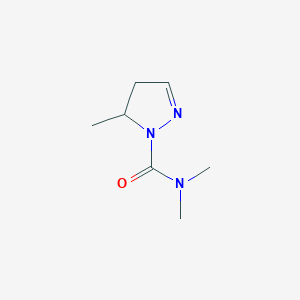
![4-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12865102.png)
![2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12865117.png)
